4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid

Description

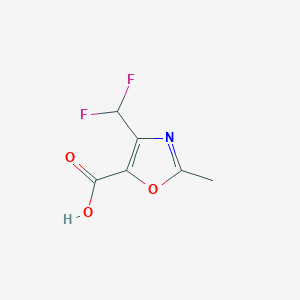

4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 2 and a difluoromethyl group at position 4, with a carboxylic acid moiety at position 5. The oxazole ring, a five-membered aromatic structure containing oxygen and nitrogen, is a common scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding.

Properties

Molecular Formula |

C6H5F2NO3 |

|---|---|

Molecular Weight |

177.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-2-methyl-1,3-oxazole-5-carboxylic acid |

InChI |

InChI=1S/C6H5F2NO3/c1-2-9-3(5(7)8)4(12-2)6(10)11/h5H,1H3,(H,10,11) |

InChI Key |

PCGVWUYNEATDLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(O1)C(=O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the oxazole ring. One common method is the difluoromethylation of oxazole derivatives using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts or metal-free synthetic routes. The choice of method depends on factors such as cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Structural Analogs of Oxazole-5-carboxylic Acids

The following table summarizes key structural analogs of the target compound, highlighting substituent variations and their implications:

| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Key Features |

|---|---|---|---|---|

| 4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid | 2-Me, 4-CF2H | C6H5F2NO3 | Not explicitly provided | High electronegativity from CF2H; enhanced acidity and lipophilicity |

| 2,4-Dimethyloxazole-5-carboxylic acid | 2-Me, 4-Me | C6H7NO3 | 2510-37-4 | Lacks fluorine; lower acidity and metabolic stability compared to target |

| 2-Methyloxazole-5-carboxylic acid | 2-Me | C5H5NO3 | 1216012-87-1 | Simpler structure; reduced steric bulk and lipophilicity |

| 5-Methyloxazole-4-carboxylic acid | 4-Me | C5H5NO3 | 103879-58-9 | Carboxylic acid at position 4; positional isomer of target |

| Ethyl 2-Chloro-4-trifluoromethyloxazole-5-carboxylate | 2-Cl, 4-CF3, 5-COOEt | C8H6ClF3NO3 | Not explicitly provided | Ester form; CF3 group increases lipophilicity but reduces metabolic stability |

Physicochemical Properties

- Acidity (pKa): The difluoromethyl group at position 4 exerts a strong electron-withdrawing effect, lowering the pKa of the carboxylic acid (≈2.5–3.0) compared to non-fluorinated analogs like 2,4-dimethyloxazole-5-carboxylic acid (pKa ≈3.5–4.0) .

- Lipophilicity (logP): The difluoromethyl group increases logP (≈1.2–1.5) relative to the methyl group (logP ≈0.5–0.8) but remains less lipophilic than trifluoromethyl derivatives (logP ≈2.0–2.5) .

Key Differentiators from Isoxazole and Thiazole Derivatives

- Isoxazole Analogs (e.g., 5-Methylisoxazole-4-carboxylic acid, CAS 42831-50-5): The adjacent oxygen and nitrogen in isoxazole alter electronic distribution, reducing aromatic stability compared to oxazole. This may affect pharmacokinetics and target selectivity .

Biological Activity

4-(Difluoromethyl)-2-methyloxazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

The chemical structure of this compound is characterized by a difluoromethyl group attached to an oxazole ring, which is known for its diverse pharmacological properties. The molecular formula is with a molecular weight of approximately 175.11 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The difluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers. The compound's ability to modulate key signaling pathways associated with cell proliferation and survival has been hypothesized as a mechanism for its anticancer effects.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The compound was found to disrupt membrane integrity, leading to cell lysis.

Case Study 2: Anticancer Activity

In a separate investigation focusing on cancer treatment, the compound was tested against human breast cancer cell lines (MCF-7). Results showed an IC50 value of approximately 15 µM, indicating potent activity compared to standard chemotherapeutic agents. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation.

Comparative Analysis

The following table summarizes the biological activities of this compound in comparison with other similar compounds:

| Compound | Target | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 15 | Anticancer |

| Compound A (e.g., Doxorubicin) | MCF-7 (Breast Cancer) | 12 | Anticancer |

| Compound B (e.g., Ampicillin) | E. coli | 20 | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.